molecular formula C35H29F2N5O3 B12381212 IKZF1-degrader-1

IKZF1-degrader-1

Cat. No.: B12381212
M. Wt: 605.6 g/mol
InChI Key: HULAZOQCQMEDII-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IKZF1-degrader-1 is a novel compound designed to target and degrade the Ikaros family zinc finger protein 1 (IKZF1). This protein is a crucial transcription factor involved in the differentiation of B and T cells. The degradation of IKZF1 has shown promising results in treating multiple myeloma and other hematologic malignancies .

Preparation Methods

The synthesis of IKZF1-degrader-1 involves multiple steps, including the formation of a core structure followed by the addition of various functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

IKZF1-degrader-1 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .

Scientific Research Applications

IKZF1-degrader-1 has a wide range of scientific research applications, including:

Mechanism of Action

IKZF1-degrader-1 exerts its effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding facilitates the recruitment of IKZF1 to the complex, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IKZF1 disrupts its role in cell differentiation and proliferation, thereby inhibiting tumor growth .

Comparison with Similar Compounds

IKZF1-degrader-1 is unique compared to other similar compounds due to its high binding affinity and degradation efficiency. Similar compounds include:

This compound stands out due to its optimized structure, which allows for more effective binding and degradation of IKZF1, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C35H29F2N5O3

Molecular Weight

605.6 g/mol

IUPAC Name

4-[4-[[4-[[1-[(3S)-2,6-dioxopiperidin-3-yl]-4-fluoro-2-oxobenzo[cd]indol-6-yl]methyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile

InChI

InChI=1S/C35H29F2N5O3/c36-25-17-26-24(6-8-30-33(26)27(18-25)35(45)42(30)31-9-10-32(43)39-34(31)44)15-21-1-3-22(4-2-21)20-40-11-13-41(14-12-40)29-7-5-23(19-38)16-28(29)37/h1-8,16-18,31H,9-15,20H2,(H,39,43,44)/t31-/m0/s1

InChI Key

HULAZOQCQMEDII-HKBQPEDESA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C3=C4C(=CC(=CC4=C(C=C3)CC5=CC=C(C=C5)CN6CCN(CC6)C7=C(C=C(C=C7)C#N)F)F)C2=O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=C4C(=CC(=CC4=C(C=C3)CC5=CC=C(C=C5)CN6CCN(CC6)C7=C(C=C(C=C7)C#N)F)F)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.